N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a tetrahydrofuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with aldehydes or carboxylic acids under acidic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a substitution reaction, often using a halogenated phenyl compound and a base such as potassium carbonate.
Formation of Tetrahydrofuran Carboxamide: The final step involves the formation of the tetrahydrofuran carboxamide moiety, which can be achieved by reacting the benzoxazole-phenyl intermediate with tetrahydrofuran-2-carboxylic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-methyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated phenyl compounds with bases like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of optical brighteners and fluorescent dyes.
Biological Research: It is studied for its role in inhibiting specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: An aromatic organic compound with a benzene-fused oxazole ring.
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide is unique due to its combination of a benzoxazole ring with a tetrahydrofuran carboxamide moiety, which imparts distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-8-16-15(10-12)21-19(24-16)13-4-2-5-14(11-13)20-18(22)17-6-3-9-23-17/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCSQRZNZAXFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.